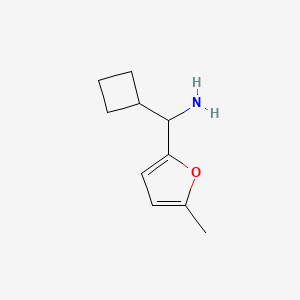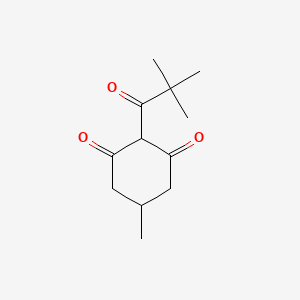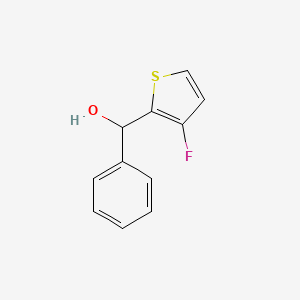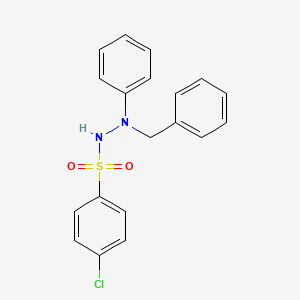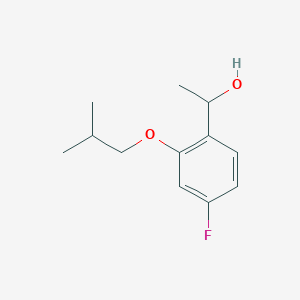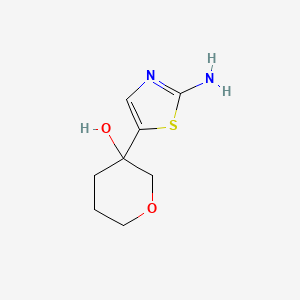
3-(2-Amino-1,3-thiazol-5-YL)oxan-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Amino-1,3-thiazol-5-YL)oxan-3-OL is a heterocyclic compound containing a thiazole ring, which is known for its diverse biological activities. Thiazole rings are found in many biologically active compounds, including vitamins, antibiotics, and other pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1,3-thiazol-5-YL)oxan-3-OL typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles. These can be further converted to 5-amino thiazoles substituted in position 2 . Another method involves the reaction of hydrazide with carbon disulfide in methanol under basic conditions, followed by cyclization with concentrated hydrochloric acid .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve one-pot multicomponent procedures, which are efficient and environmentally friendly. For example, 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one can be reacted with thiourea and substituted benzaldehydes in the presence of silica-supported tungstosilisic acid as a catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Amino-1,3-thiazol-5-YL)oxan-3-OL undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic substitution can occur at the C-5 position, while nucleophilic substitution can occur at the C-2 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Applications De Recherche Scientifique
3-(2-Amino-1,3-thiazol-5-YL)oxan-3-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 3-(2-Amino-1,3-thiazol-5-YL)oxan-3-OL involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-electron interactions, which can influence biochemical pathways and enzyme activities. For example, it can inhibit certain enzymes or block receptors, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid
- 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride
- Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate
Uniqueness
3-(2-Amino-1,3-thiazol-5-YL)oxan-3-OL is unique due to its specific substitution pattern on the thiazole ring, which can lead to distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C8H12N2O2S |
|---|---|
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
3-(2-amino-1,3-thiazol-5-yl)oxan-3-ol |
InChI |
InChI=1S/C8H12N2O2S/c9-7-10-4-6(13-7)8(11)2-1-3-12-5-8/h4,11H,1-3,5H2,(H2,9,10) |
Clé InChI |
HUSRJFLRFDNMLR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)(C2=CN=C(S2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


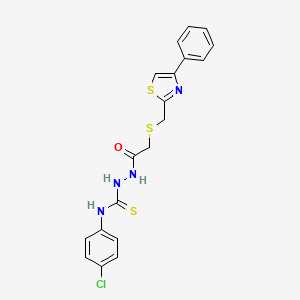

![(4S,5R)-N-[3-[3-[(2,3-dihydroxybenzoyl)amino]propyl-[(4S,5R)-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B13082053.png)


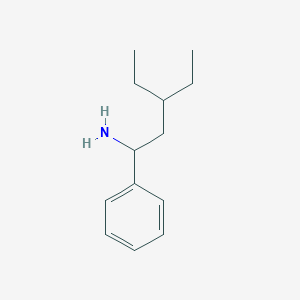

![2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13082083.png)
